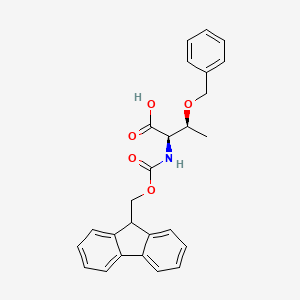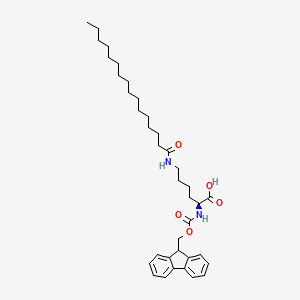
Fmoc-D-Thr(Bzl)-OH
Descripción general
Descripción
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, also known as FMBA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid with a fluorenyl group and a benzyloxy group attached to the butanoic acid core. FMBA is used in various synthetic organic chemistry processes and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Fmoc-D-Thr(Bzl)-OH: se utiliza principalmente en la síntesis en fase sólida de péptidos {svg_1}. El grupo Fmoc protege el grupo amino durante el proceso de síntesis, permitiendo la adición secuencial de aminoácidos para formar péptidos. Este método es preferido por su eficiencia y la facilidad con la que el grupo Fmoc puede eliminarse en condiciones básicas suaves sin afectar al resto de la cadena peptídica.
Desarrollo de Fármacos
Los aminoácidos modificados como This compound son cruciales en el desarrollo de nuevos productos farmacéuticos {svg_2}. Se utilizan para crear péptidos que pueden imitar o inhibir procesos biológicos, lo que lleva al desarrollo de nuevos fármacos con acciones específicas, como inhibidores enzimáticos o agonistas/antagonistas de receptores.
Bio-Plantilla
Las propiedades de autoensamblaje de los aminoácidos modificados con Fmoc los hacen adecuados para aplicaciones de bio-plantilla {svg_3}. Pueden formar nanoestructuras que sirven como plantillas para la síntesis de estructuras biológicas complejas, que pueden utilizarse en ingeniería de tejidos y medicina regenerativa.
Ciencia de Materiales
En la ciencia de materiales, This compound contribuye a la fabricación de materiales funcionales {svg_4}. Su capacidad para formar estructuras autoensambladas se puede aprovechar para crear nuevos materiales con propiedades específicas, como hidrogeles que responden a estímulos ambientales.
Catálisis
Las características estructurales del compuesto le permiten utilizarse en catálisis {svg_5}. Los aminoácidos modificados con Fmoc pueden actuar como catalizadores en reacciones químicas, ofreciendo potencialmente una alternativa biocompatible y respetuosa con el medio ambiente a los catalizadores tradicionales.
Terapéutica
This compound: juega un papel en el diseño de agentes terapéuticos {svg_6}. Su incorporación en péptidos puede conducir a la creación de moléculas con propiedades terapéuticas, como péptidos antimicrobianos que pueden servir como alternativas a los antibióticos convencionales.
Aplicaciones Ópticas
Debido a la aromaticidad inherente del grupo Fmoc, This compound se puede utilizar en aplicaciones ópticas {svg_7}. Puede formar parte de compuestos que presentan fluorescencia, lo que lo hace útil en procedimientos de imagen y diagnóstico.
Química Verde
El uso de This compound se alinea con los principios de la química verde {svg_8}. Apoya el desarrollo de métodos de síntesis que reducen el uso de disolventes peligrosos y promueven la sostenibilidad ambiental.
Mecanismo De Acción
Target of Action
Fmoc-D-Thr(Bzl)-OH, also known as (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid or (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, is primarily used in the field of peptide synthesis . It is a modified amino acid that serves as a building block in the formation of larger peptide chains . The primary targets of this compound are the peptide chains that it helps to construct .
Mode of Action
The compound works by integrating itself into peptide chains through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group of the compound provides protection for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound, being a modified amino acid, plays a crucial role in the formation of peptide bonds, which are the primary structural components of proteins . The exact downstream effects would depend on the specific peptide or protein being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the specific context of its use . In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the nature of the peptide being synthesized and the conditions under which the synthesis is carried out .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains . These peptide chains can then go on to perform a variety of biological functions, depending on their specific amino acid sequence and the conditions under which they were synthesized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These include the specific conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Additionally, factors such as the specific sequence of the peptide being synthesized can also have an impact .
Propiedades
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMMWCWPVCHLL-BXKMTCNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679794 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131545-63-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131545-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















